molecular formula C12H17NO2 B3485019 N-ethoxycarbonyl amphetamine CAS No. 27822-59-9

N-ethoxycarbonyl amphetamine

Cat. No.: B3485019
CAS No.: 27822-59-9
M. Wt: 207.27 g/mol
InChI Key: ZLJPEGDLROEOBC-UHFFFAOYSA-N
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Description

N-ethoxycarbonyl amphetamine is a derivative of amphetamine, a well-known central nervous system stimulant. This compound is characterized by the presence of an ethoxycarbonyl group attached to the nitrogen atom of the amphetamine structure. Amphetamines, including their derivatives, are known for their stimulant, euphoric, and anti-fatigue effects, which are primarily due to their interaction with neurotransmitter systems in the brain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethoxycarbonyl amphetamine typically involves the reaction of amphetamine with ethyl chloroformate. The reaction is carried out in an alkaline medium, often using a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the ethoxycarbonyl group. The reaction conditions usually include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-ethoxycarbonyl amphetamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-ethoxycarbonyl amphetamine has several scientific research applications:

Mechanism of Action

N-ethoxycarbonyl amphetamine exerts its effects by interacting with neurotransmitter systems in the brain. It primarily targets the dopamine and norepinephrine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system, leading to increased alertness, euphoria, and reduced fatigue .

Comparison with Similar Compounds

Similar Compounds

    Amphetamine: The parent compound, known for its stimulant effects.

    Methamphetamine: A more potent derivative with similar stimulant properties.

    3,4-Methylenedioxyamphetamine (MDA): Known for its psychoactive effects.

    3,4-Methylenedioxymethamphetamine (MDMA):

Uniqueness

N-ethoxycarbonyl amphetamine is unique due to the presence of the ethoxycarbonyl group, which can influence its pharmacokinetic and pharmacodynamic properties. This modification can alter the compound’s interaction with biological targets, potentially leading to different therapeutic and side effect profiles compared to other amphetamine derivatives .

Properties

IUPAC Name

ethyl N-(1-phenylpropan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-3-15-12(14)13-10(2)9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJPEGDLROEOBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(C)CC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701214011
Record name Carbamic acid, (1-methyl-2-phenylethyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701214011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27822-59-9
Record name Carbamic acid, (1-methyl-2-phenylethyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27822-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, (1-methyl-2-phenylethyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701214011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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